molecular formula C19H13ClFN3S B3004744 4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-90-4

4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3004744
CAS No.: 1105239-90-4
M. Wt: 369.84
InChI Key: SJPJPFYZZBXXEK-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a sulfur-linked 4-chlorobenzyl group at position 4 and a 4-fluorophenyl substituent at position 2.

  • The pyrazolo[1,5-a]pyrazine core provides a planar heterocyclic framework, enabling π-π stacking interactions in biological targets .
  • The 4-chlorobenzylthio moiety increases lipophilicity, which may improve membrane permeability compared to non-halogenated analogs .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPJPFYZZBXXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrazolo[1,5-a]pyrazine core, incorporates a thioether linkage with chlorobenzyl and fluorophenyl substituents, which may enhance its reactivity and biological profile.

  • Molecular Formula : C19H13ClFN3S
  • Molecular Weight : 369.8 g/mol
  • CAS Number : 1105239-90-4

The presence of halogen atoms (chlorine and fluorine) in its structure is significant as these elements can influence both electronic properties and steric effects, potentially enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, certain derivatives have exhibited significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for the most active compounds in related studies . The mechanism of action typically involves the inhibition of biofilm formation and bacterial growth.

CompoundMIC (μg/mL)Activity Type
4a0.22Bactericidal
5a0.25Bactericidal
7b0.24Bactericidal

Antitumor Activity

Pyrazole derivatives have also shown promise in anticancer research. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. In vitro assays indicated that some derivatives displayed stronger cytotoxicity than cisplatin, a standard chemotherapy agent . The observed effects were linked to apoptosis induction through caspase activation pathways.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in disease processes. The thioether group may enhance binding affinity and selectivity towards these targets, leading to modulation of various signaling pathways.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties using standardized protocols for MIC and MBC (minimum bactericidal concentration). Results indicated that modifications in the substituents significantly impacted the antimicrobial efficacy .
  • Anticancer Activity : Another research effort focused on synthesizing new pyrazole derivatives and testing them against breast cancer cell lines. Compounds were assessed for their ability to induce apoptosis, revealing promising candidates for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name R1 Substituent R2 Substituent Molecular Weight Key Properties Reference
Target Compound 4-[(4-Chlorobenzyl)thio] 4-Fluorophenyl - High lipophilicity -
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio 4-Methoxyphenyl 365.43 Reduced logP vs. chloro analog
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Benzylthio 4-Fluorophenyl - Moderate solubility
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Cl 4-Fluorophenyl 247.66 Building block for further derivatization
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Cl 3,4-Dimethoxyphenyl 289.72 Enhanced electron-donating effects

Key Observations :

  • Lipophilicity: The 4-chlorobenzylthio group in the target compound likely increases logP compared to the 3-fluorobenzylthio () and non-chlorinated analogs () .

Key Observations :

  • Target Selectivity : Piperazine-containing analogs () exhibit high selectivity for kinases (e.g., PI3Kδ) and receptors (e.g., A2a), whereas the target compound’s benzylthio group may favor alternate targets .
  • Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl groups () demonstrate potent activity, suggesting the target compound’s fluorophenyl moiety could be advantageous for similar applications .

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